molecular formula C12H15Cl2NO2 B1597733 (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049733-75-6

(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1597733
CAS No.: 1049733-75-6
M. Wt: 276.16 g/mol
InChI Key: DJTLAJDJECIWLN-XQKZEKTMSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of (2S,4R)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride follows IUPAC conventions for bicyclic amino acid derivatives. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized based on Cahn-Ingold-Prelog rules:

  • Carboxylic acid group (-COOH) at position 2 (higher priority due to functional group hierarchy)
  • 3-Chlorobenzyl group at position 4
  • Hydrochloride salt formation at the pyrrolidine nitrogen

The full IUPAC name is (2S,4R)-4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride , reflecting:

  • Stereochemistry at C2 (S configuration) and C4 (R configuration)
  • Substitution pattern on the aromatic ring (3-chloro)
  • Quaternary ammonium salt formation.

Table 1: Key identifiers

Property Value
Molecular Formula C₁₂H₁₅Cl₂NO₂
Molecular Weight 276.16 g/mol
SMILES C1=CC(=CC(=C1)Cl)C[C@@H]2CC@@HNC2.Cl
InChIKey DJTLAJDJECIWLN-XQKZEKTMSA-N

The stereodescriptors (2S,4R) were confirmed through chiral chromatography and X-ray crystallography in related pyrrolidine derivatives. The hydrochloride salt forms ionic interactions between the protonated amine and chloride counterion, as evidenced by characteristic N-H stretching vibrations at 2500–3000 cm⁻¹ in IR spectra.

Crystallographic Studies and Three-Dimensional Conformational Analysis

X-ray diffraction data for analogous compounds reveal critical insights into the molecule's preferred conformation:

  • Pyrrolidine ring puckering : Adopts an envelope conformation with C4 displaced 0.62 Å from the plane formed by N1-C2-C3-C5.
  • Torsional angles :
    • C4-C7-C8-C9 (benzyl-pyrrolidine linkage): 178.3° (near-perpendicular alignment)
    • C2-C1-N1-C5 (carboxylic acid orientation): -64.8°
  • Hydrogen bonding network :
    • N⁺-H⋯Cl⁻ (2.98 Å)
    • O-H⋯Cl⁻ between carboxylic acid and chloride (3.12 Å)

Figure 1 : Predicted crystal packing shows alternating hydrophobic (benzyl) and hydrophilic (carboxylic acid/hydrochloride) layers with 4.7 Å interplanar spacing. Chirality at C2 and C4 creates a right-handed helical arrangement in the solid state, as observed in (2S,4R)-configured pyrrolidines.

Comparative Analysis of Diastereomeric Forms in Pyrrolidine Derivatives

Diastereomerism in pyrrolidine derivatives significantly impacts physicochemical properties:

Table 2: Property comparison of positional isomers

Isomer Melting Point (°C) Aqueous Solubility (mg/mL) LogP
(2S,4R)-3-chlorobenzyl 218–220 12.4 2.37
(2S,4R)-4-chlorobenzyl 195–198 18.9 1.98
(2R,4S)-3-chlorobenzyl 224–226 9.7 2.41

Key observations:

  • 3-chloro vs 4-chloro substitution : The meta-chloro derivative exhibits 35% lower solubility than para-isomers due to reduced dipole symmetry.
  • C2 epimerization : (2R,4R) configurations show 2.3× higher membrane permeability in artificial bilayer assays compared to (2S,4R) forms.
  • Salt formation impact : Hydrochloride salts of (2S,4R) isomers demonstrate 89% crystallinity versus 72% for free bases in powder XRD.

Properties

IUPAC Name

(2S,4R)-4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTLAJDJECIWLN-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376005
Record name (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049733-75-6
Record name (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Protected Intermediates

  • Starting from protected pyrrolidine intermediates (e.g., tert-butoxycarbonyl (Boc) protected compounds), hydrolysis is performed to remove ester groups and generate the free carboxylic acid.
  • Alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide are preferred hydrolysis reagents.
  • Typical conditions involve stirring the protected compound with the base in a mixture of water and tetrahydrofuran (THF) at room temperature (around 25°C) overnight.
  • After hydrolysis, the reaction mixture is acidified (pH ~3) to precipitate or extract the carboxylic acid product.

Catalytic Hydrogenation for Stereoselective Reduction

  • Catalytic hydrogenation is employed to reduce double bonds in intermediates, yielding the pyrrolidine ring with desired cis stereochemistry at the 2 and 4 positions.
  • Chiral catalysts represented by specific ligand structures (e.g., those denoted by formula M1 or M2 in patents) are used to avoid racemization.
  • Common hydrogenation catalysts include iridium or rhodium complexes with chiral ligands.
  • This step is crucial as it provides the (2S,4R) stereochemistry selectively, which is often challenging due to potential racemization at the 4-position.

Protection and Deprotection Strategies

  • Protecting groups like tert-butoxycarbonyl (Boc) are used to mask amine or carboxyl groups during multi-step synthesis.
  • Removal of protecting groups is typically achieved under acidic conditions or by hydrolysis.
  • Proper sequence of protection/deprotection and alkylation steps ensures that the final compound is obtained without racemization.

Salt Formation

  • The free carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves compound stability and solubility for pharmaceutical applications.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Hydrolysis LiOH or NaOH in H2O/THF, 25°C, overnight Deprotection of esters to carboxylic acid
2 Catalytic Hydrogenation Chiral catalyst (e.g., Ir or Rh complexes), H2 gas Stereoselective reduction to cis-(2S,4R) isomer
3 Alkylation Alkyl halide (3-chlorobenzyl chloride), strong base, phase transfer catalyst Introduction of 3-chlorobenzyl substituent
4 Deprotection Acidic or basic conditions Removal of Boc or other protecting groups
5 Salt formation HCl in suitable solvent Formation of hydrochloride salt

Detailed Research Findings and Notes

  • The catalytic hydrogenation step is notably critical for obtaining the desired stereochemistry. Unlike common hydrogenations that yield racemic mixtures, the use of chiral catalysts as disclosed in patent EP3015456A1 ensures the cis-(2S,4R) isomer predominates, an unexpected and valuable technical effect.

  • Hydrolysis using lithium hydroxide in aqueous THF at ambient temperature achieves near-quantitative yields (>95%) of the free acid intermediate without racemization.

  • Alkylation directly on the carboxyl-protected pyrrolidine can cause racemization; therefore, stepwise removal of protecting groups before alkylation is recommended to maintain enantiomeric purity.

  • The reducing agents employed in related steps include sodium borohydride and triethylsilane, but catalytic hydrogenation remains the preferred method for stereochemical control.

  • Phase transfer catalysts improve alkylation efficiency and selectivity, minimizing side reactions and racemization.

Summary Table of Preparation Parameters

Parameter Preferred Conditions/Agents Comments
Hydrolysis base LiOH, NaOH, KOH Mild conditions, high yield
Solvent for hydrolysis Water/THF Facilitates solubility and reaction control
Catalytic hydrogenation Chiral Ir or Rh catalyst with ligands (M1, M2) Ensures cis-(2S,4R) stereochemistry
Alkylation base NaH, metallic sodium, n-BuLi Strong bases required, control racemization
Phase transfer catalyst Quaternary ammonium salts, polyethylene glycol Enhances alkylation efficiency
Protecting groups Boc (tert-butoxycarbonyl) Used for amine and carboxyl protection
Salt formation HCl Converts free acid to hydrochloride salt

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Position

The 3-chlorobenzyl group undergoes nucleophilic aromatic substitution under controlled conditions. A study demonstrated its reaction with sodium methoxide in DMF at 80°C to yield the 3-methoxybenzyl derivative (87% yield) while preserving stereochemical integrity .

Reaction Conditions Product Yield
Cl → OCH₃NaOCH₃, DMF, 80°C, 6h3-Methoxybenzyl analog87%

This reaction highlights the compound's adaptability for generating structural analogs in drug discovery pipelines.

Catalytic Hydrogenation of Double Bonds

The allyl-pyrrolidine precursor to this compound undergoes stereoselective hydrogenation. Using a chiral Ir-catalyst (DTBM-Segphos), researchers achieved >99% diastereomeric excess (de) in the cis-product, critical for maintaining the (2S,4R) configuration .

Key findings :

  • Catalyst : [Ir(cod)Cl]₂ with DTBM-Segphos ligand

  • Conditions : H₂ (50 psi), CH₂Cl₂, 25°C

  • Outcome : Retention of stereochemistry at C2 and C4

Deprotection and Salt Formation

The hydrochloride salt is formed via deprotection of tert-butyl carbamate intermediates. Treatment with 4M HCl in dioxane (3h, 25°C) achieves quantitative conversion, as confirmed by HPLC .

Optimized protocol :

text
1. Dissolve free base (1 eq) in anhydrous dioxane 2. Add 4M HCl (1.1 eq) dropwise at 0°C 3. Stir at 25°C until reaction completion (TLC monitoring) 4. Precipitate product with diethyl ether

Yield: 98%

Oxidation Reactions

The pyrrolidine ring undergoes site-selective oxidation. Using RuCl₃/NaIO₄ in H₂O/CH₃CN (1:1), the C3 position is oxidized to a ketone without epimerization :

(2S,4R)-pyrrolidineRuCl3/NaIO4(2S,4R)-3-ketopyrrolidine\text{(2S,4R)-pyrrolidine} \xrightarrow{\text{RuCl}_3/\text{NaIO}_4} \text{(2S,4R)-3-ketopyrrolidine}

Oxidizing System Selectivity Byproducts
RuCl₃/NaIO₄C3 > C5 (9:1)<5% overoxidation

Amide Bond Formation

The carboxylic acid readily forms amides under standard coupling conditions. A Mitsunobu reaction with benzyl alcohol achieved 92% yield of the corresponding amide while retaining chirality :

Reaction parameters :

  • Reagents : DCC, HOBt, DIEA

  • Solvent : DMF

  • Time : 12h at 0°C → 25°C

Applications :

  • Prodrug development (e.g., tert-butyl esters for improved bioavailability)

  • Peptide backbone modifications in SPPS

Stereochemical Stability Under Alkylation

Critical studies compared racemization risks during N-alkylation:

Base Temp Racemization at C2 Reference
K₂CO₃40°C<1%
NaH60°C18%
DBU25°C32%

These data validate the use of mild bases (K₂CO₃) to preserve stereochemical purity during functionalization.

Industrial-Scale Reaction Optimization

A continuous flow hydrogenation process was developed for kilogram-scale production :

Parameter Batch Process Flow Process
Reaction Time24h12min
Catalyst Loading5 mol%0.5 mol%
Productivity0.8 kg/day14 kg/day

This innovation reduced production costs by 73% while maintaining >99.5% chiral purity .

Reactivity in Cross-Coupling Reactions

The chlorobenzyl group participates in Suzuki-Miyaura couplings. With Pd(PPh₃)₄ and arylboronic acids, researchers synthesized biaryl derivatives (e.g., 3-biphenylmethyl analogs) :

Ar-B(OH)2+Cl-substratePd(0)Ar-substrate+B(OH)2Cl\text{Ar-B(OH)}_2 + \text{Cl-substrate} \xrightarrow{\text{Pd(0)}} \text{Ar-substrate} + \text{B(OH)}_2\text{Cl}

Optimized conditions :

  • 2 mol% Pd(PPh₃)₄

  • K₂CO₃ (3 eq)

  • DME/H₂O (4:1), 80°C, 8h

  • Yield: 78-85%

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with optimized protocols enabling its application across drug discovery, materials science, and asymmetric catalysis. The stereochemical preservation during transformations remains a hallmark of its reactivity profile, as evidenced by multiple peer-reviewed studies .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as a precursor in the synthesis of bioactive molecules. Its chirality and functional groups allow for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Analogues

Research has demonstrated that derivatives of pyrrolidine carboxylic acids exhibit significant biological activity. For instance, modifications to the chlorobenzyl group can lead to compounds with improved efficacy against specific targets in cancer therapy .

Neuroscience

Research indicates that compounds similar to (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neuropsychiatric disorders.

Case Study: Dopamine Receptor Modulation

In a study examining the effects of pyrrolidine derivatives on dopamine receptors, it was found that certain modifications could enhance binding affinity, indicating a pathway for developing new antipsychotic medications .

Synthetic Chemistry

The compound serves as an important building block in synthetic organic chemistry. Its ability to undergo various reactions (e.g., alkylation, acylation) makes it valuable for synthesizing more complex molecules.

Data Table: Reaction Pathways

Reaction TypeConditionsYield (%)
AlkylationBase-catalyzed at room temperature85
AcylationAcidic conditions90
ReductionHydrogenation over Pd/C75

Pharmacology

The pharmacological profile of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is being explored for its potential anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in animal models, demonstrating a significant reduction in inflammation markers compared to controls .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzyl Derivatives

Table 1: Key Properties of Halogen-Substituted Analogs
Compound Name (CAS) Substituent Position Molecular Weight Purity Key Features
(2S,4R)-4-(3-Chlorobenzyl) (1049733-75-6) 3-Cl 276.16 95% Moderate electron-withdrawing effect; balanced steric bulk
(2S,4R)-4-(4-Bromobenzyl) (1049734-21-5) 4-Br 320.61 95-99% Heavier halogen; increased lipophilicity
(2S,4R)-4-(3-Iodobenzyl) (1049744-33-3) 3-I 367.61 95% Bulky substituent; potential for radioimaging applications
(2S,4R)-4-(2-Methylbenzyl) (1049734-41-9) 2-CH3 255.74 96% Electron-donating methyl group; enhanced hydrophobicity
(2S,4R)-4-(4-Nitrobenzyl) (N/A) 4-NO2 ~285.7* N/A Strong electron-withdrawing effect; potential acidity/stability concerns

Notes:

  • Bromine and iodine substituents increase molecular weight significantly, impacting pharmacokinetic properties such as metabolic stability .
  • Methyl groups (e.g., 2-CH3) enhance lipophilicity, which may improve membrane permeability but reduce solubility .

Electron-Withdrawing Group Modifications

Table 2: Functional Group Variations
Compound Name (CAS) Functional Group Molecular Weight Key Features
(2S,4R)-4-(3-Trifluoromethylbenzyl) (1049743-55-6) 3-CF3 314.70 Strong electron-withdrawing effect; high metabolic resistance
(2S,4R)-4-(4-Cyanobenzyl) (1266111-77-6) 4-CN 266.72 Polar cyano group; potential for hydrogen bonding or metal coordination

Key Insights :

  • The trifluoromethyl group (CF3) enhances electronegativity and resistance to oxidative metabolism, making it valuable in drug design .

Positional Isomers of Chlorobenzyl Derivatives

Table 3: Chlorine Positional Isomers
Compound Name (CAS) Substituent Position Molecular Weight Purity Key Features
(2S,4R)-4-(2-Chlorobenzyl) (1049978-05-3) 2-Cl 239.70 (free) 95% Steric hindrance near pyrrolidine ring; altered conformational flexibility
(2S,4R)-4-(4-Chlorobenzyl) (1049978-20-2) 4-Cl 239.70 (free) 95% Symmetric substitution; potential for π-π stacking interactions

Comparison :

  • The 3-chloro isomer (target compound) offers a balance between electronic effects and steric accessibility compared to 2- and 4-position isomers.

Biological Activity

(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with a CAS number of 1049733-75-6, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅Cl₂NO₂
  • Molecular Weight : 276.16 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a chlorobenzyl group and a carboxylic acid moiety.

Synthesis

The synthesis of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the chlorobenzyl and carboxylic acid groups. Specific methods may vary based on the desired purity and yield.

Anticancer Activity

Research has indicated that pyrrolidine derivatives, including (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, exhibit notable anticancer properties. In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) cells. For instance:

CompoundCell LineViability (%)Reference
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acidA54964% at 100 µM
Control (Cisplatin)A54930% at 100 µM

These findings suggest that modifications to the pyrrolidine structure can enhance anticancer activity, making it a promising scaffold for further drug development.

Case Studies

  • Case Study on Anticancer Efficacy : In a comparative study involving various pyrrolidine derivatives, (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride was found to exhibit moderate cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against clinically relevant pathogens. While some showed promising results against MRSA, (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride's specific effects were less pronounced in initial screenings .

Q & A

Basic: What are the key steps and reaction conditions for synthesizing (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Coupling reactions using palladium catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos and bases such as cesium carbonate in tert-butanol at 40–100°C under inert atmosphere .
  • Step 2 : Hydrolysis of intermediates (e.g., methyl esters) using hydrochloric acid (36.5%) in water at 93–96°C for 17 hours, followed by pH adjustment to 6.5 with sodium hydroxide to precipitate the product .
  • Purification : Sequential extraction with 10% isopropanol/dichloromethane, vacuum concentration, and recrystallization from ethanol/ethyl acetate mixtures .

Basic: How is the purity of this compound assessed, and what analytical methods are recommended?

Answer:

  • HPLC : Primary method for purity determination (≥97% purity is standard), with reverse-phase columns and UV detection at 210–254 nm .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, particularly stereochemistry at C2 and C4 positions .
  • Melting Point Analysis : Used to verify crystallinity (e.g., 130–136°C for Boc-protected intermediates) .

Basic: What safety precautions are critical during handling?

Answer:

  • Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335), and harmful if swallowed (H302) .
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Neutralize spills with sodium bicarbonate .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C for long-term stability .

Advanced: How is stereochemical integrity maintained during synthesis, and how are diastereomers resolved?

Answer:

  • Chiral Auxiliaries : Use of Boc-protected intermediates (e.g., tert-butoxycarbonyl) to preserve the (2S,4R) configuration during coupling reactions .
  • Chromatography : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, particularly for novel derivatives .

Advanced: How can low yields in the final hydrolysis step be troubleshooted?

Answer:

  • Side Reactions : Competing esterification or decarboxylation may occur. Optimize HCl concentration (36–38%) and reaction time (17–20 hours) to maximize hydrolysis efficiency .
  • pH Control : Maintain pH 6.5 during precipitation to avoid partial protonation of the carboxylic acid, which reduces yield .
  • Byproduct Removal : Use activated charcoal during recrystallization to adsorb colored impurities .

Advanced: What strategies prevent hygroscopic intermediates from degrading during storage?

Answer:

  • Desiccants : Store intermediates with molecular sieves (3Å) in sealed containers under nitrogen .
  • Low-Temperature Storage : Keep hygroscopic solids at –20°C to minimize water absorption .
  • Lyophilization : Freeze-drying hydrochloride salts improves stability for long-term use .

Stability: How does storage temperature impact the compound’s chemical stability?

Answer:

  • Short-Term : Stable at room temperature for 1–2 weeks if desiccated.
  • Long-Term : Store at 2–8°C in amber vials to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles for solutions .

Method Development: How to optimize reaction conditions for novel derivatives (e.g., iodobenzyl analogs)?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions to improve solubility of aromatic intermediates .
  • Catalyst Optimization : Replace Pd(OAc)2_2 with Buchwald-Hartwig catalysts (e.g., Xantphos-Pd-G3) for challenging arylations .
  • Microwave Synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) for thermally sensitive steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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